Product packaging for 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one(Cat. No.:)

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one

Cat. No.: B13299968
M. Wt: 273.37 g/mol
InChI Key: DZYCPGBSGXVSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates two privileged pharmacophores—the piperidine and piperazine rings—which are frequently employed in the development of therapeutics for a range of challenging diseases . The piperidine ring is a ubiquitous structure in pharmaceuticals, found in agents targeting conditions from cancer to central nervous system disorders . The piperazine ring and its bioisosteres, such as the benzoylpiperidine fragment, are recognized as key scaffolds for creating ligands that interact with central nervous system targets, including acetylcholinesterase (AChE) and the serotonin transporter (SERT) . This makes derivatives of this compound particularly promising for investigating multi-target therapies for complex conditions like Alzheimer's disease, where addressing both cognitive decline and comorbid depression is crucial . Furthermore, both morpholine and piperazine derivatives have demonstrated significant potential as antidiabetic agents, with studies showing compounds containing these moieties can be effective in modulating targets like dipeptidyl peptidase-4 (DPP-4) and reversing insulin resistance . The structural flexibility of this compound allows researchers to functionalize it for probing diverse biological pathways. It serves as a versatile intermediate for synthesizing novel chemical entities to screen for activity against various enzymes, receptors, and transport systems . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23N3O B13299968 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-benzyl-3-piperazin-1-ylpiperidin-2-one

InChI

InChI=1S/C16H23N3O/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2

InChI Key

DZYCPGBSGXVSJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=C2)N3CCNCC3

Origin of Product

United States

Biological Activity Investigations Pre Clinical and in Vitro Studies of 1 Benzyl 3 Piperazin 1 Yl Piperidin 2 One Analogues

Receptor Binding and Modulation Studies

Dopamine (B1211576) Receptors (e.g., D4)

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the development of antipsychotic medications and potential treatments for other neurological conditions like L-DOPA induced dyskinesias in Parkinson's disease. nih.gov Analogues featuring the benzylpiperidine and benzylpiperazine moieties have been synthesized and evaluated for their affinity and selectivity for the D4 receptor.

Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine (B6355638) or piperazine (B1678402) core and the nature of the aromatic substituents can significantly influence binding affinity. For instance, a series of 4-benzylpiperidine (B145979) derivatives were developed and found to be potent and selective D4 receptor antagonists. nih.gov In one study, the 4-benzyl derivative of a piperidine-based compound emerged as a particularly interesting ligand, displaying a high affinity for the D4 receptor. nih.gov The distance between key pharmacophoric features was found to be a critical determinant of D4 receptor affinity and selectivity. nih.gov Further research into 3- or 4-benzyloxypiperidine scaffolds also led to the discovery of novel D4 receptor antagonists. nih.gov Docking studies with the D4 receptor crystal structure suggest that these compounds typically interact via an Asp115 interaction with the piperidine nitrogen and a π-π stacking interaction with Phe410 from the benzyl (B1604629) group. nih.gov

Binding Affinities of Selected Benzylpiperidine Analogues at Dopamine D4 Receptors
CompoundD4 Receptor Affinity (Ki, nM)Selectivity Profile
3-fluorobenzyl derivative (8a)205.9Selective against D1-3, 5
3,4-difluorophenyl derivative (8b)169Selective against other dopamine receptors
4-fluoro-3-methylbenzyl derivative (8c)135Selective against other dopamine receptors
4-phenyl-1,2,3,6-tetrahydropyridine derivative (19)pKi = 8.82D2/D4 = 380, D3/D4 = 162

Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A)

Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are well-established targets for antidepressants, anxiolytics, and antipsychotics. Arylpiperazine derivatives, which share structural similarities with the core scaffold of interest, have been extensively investigated as high-affinity ligands for these receptors. nih.gov

For the 5-HT1A receptor, N4-substitution of simple arylpiperazines can significantly enhance affinity. nih.gov Derivatives where the aryl group is a 2-methoxyphenyl moiety and the N4-substituent is a phthalimido or benzamido group separated by a four-methylene unit linker have demonstrated high affinity for 5-HT1A sites. nih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, was reported to have a Ki value of 0.6 nM, representing one of the highest affinity agents for this receptor subtype. nih.gov More complex arylpiperazine compounds have also been designed to target both 5-HT1A and sigma-1 receptors, with some showing nanomolar affinity for both. d-nb.info

Regarding the 5-HT2A receptor, arylpiperazine derivatives have been explored as antagonists. mdpi.com Computational studies, including molecular docking, have been used to understand the binding modes of these long-chained ligands, which often adopt a "V" conformation within the receptor's binding site. mdpi.com These interactions are stabilized by a combination of hydrogen bonds, π-π stacking, and hydrophobic forces. mdpi.com

Binding Affinities of Selected Arylpiperazine Analogues at Serotonin Receptors
CompoundReceptor TargetBinding Affinity (Ki, nM)
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18)5-HT1A0.6
Compound 27 (R-configuration)5-HT1A0.44
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine (8)5-HT1A1.2

Histamine (B1213489) Receptors (e.g., H3, H4)

Histamine H3 and H4 receptors are involved in regulating neurotransmission and immune responses, respectively. The structural similarity between ligands for these receptors and the benzylpiperidine/piperazine scaffold has prompted investigations into dual-acting agents. Many potent histamine H3 receptor ligands that contain an imidazole (B134444) moiety also exhibit off-target affinity for the H4 receptor due to sequence homology between the two. nih.gov

Research has focused on designing piperidine and piperazine derivatives as dual H3/sigma-1 receptor ligands, with some compounds showing high affinity for both targets. acs.orgnih.gov The piperidine moiety has been identified as a critical structural element for achieving this dual activity. acs.org By comparing closely related compounds, it was found that replacing a piperazine ring with a piperidine ring could significantly enhance affinity at sigma-1 receptors while maintaining high affinity for the H3 receptor. nih.govacs.org This has led to the development of lead structures with promising antinociceptive activity, suggesting a synergistic effect from modulating both receptor systems. acs.org

Binding Affinities of Selected Piperidine/Piperazine Analogues at Histamine and Sigma Receptors
CompoundhH3R Affinity (Ki, nM)σ1R Affinity (Ki, nM)
Compound 4 (Piperazine)3.171531
Compound 5 (Piperidine)7.703.64
Compound 11 (Piperidine)Not SpecifiedHigh Affinity

Sigma Receptors (e.g., σ1, σ2)

Sigma receptors, particularly the σ1 subtype, are intracellular chaperones that modulate a variety of signaling pathways and are implicated in pain, neuroprotection, and psychiatric disorders. A number of benzylpiperazine and N-(1-benzylpiperidin-4-yl)arylacetamide analogues have been synthesized and shown to be potent σ1 receptor ligands. nih.govresearchgate.net

SAR studies have demonstrated that substitutions on the aromatic rings of both the phenylacetamide and benzyl moieties can influence affinity and selectivity. researchgate.net For example, halogen substitution often results in a significant increase in affinity for σ2 receptors while maintaining high affinity for σ1 receptors. researchgate.net However, several compounds have been identified with high selectivity for the σ1 receptor, with Ki (σ2) to Ki (σ1) ratios exceeding 100. researchgate.net In a series of benzylpiperazinyl derivatives, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) showed the highest σ1 receptor affinity (Ki = 1.6 nM) and a remarkable selectivity ratio of 886. nih.gov

Binding Affinities and Selectivity of Selected Analogues at Sigma Receptors
Compoundσ1R Affinity (Ki, nM)σ2R Affinity (Ki, nM)Selectivity Ratio (Ki σ2/Ki σ1)
Compound 151.6Not specified, implied high886
Compound 24Not specified, implied highNot specified, implied high423
N-(1-benzylpiperidin-4-yl)phenylacetamide3.9240~61
LS-1-1373.2Not specified, implied high80

Nociceptin/Orphanin FQ Peptide (NOP) Receptor

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is implicated in various neurological functions including pain, anxiety, and memory. nih.govnih.gov The development of non-peptide ligands for the NOP receptor is an active area of research.

A notable non-peptide antagonist, referred to as Compound 24 (1-benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl] pyrrolidine-2-carboxamide), has been extensively characterized. nih.govresearchgate.netresearchgate.net This compound displays high affinity for the NOP receptor, with a pKi of 9.62, and demonstrates over 1000-fold selectivity against classical opioid receptors. researchgate.net In functional assays, Compound 24 acts as a pure, competitive antagonist, potently blocking N/OFQ-induced effects such as G-protein activation and calcium mobilization in cells expressing the recombinant NOP receptor. researchgate.net In native tissue preparations, it antagonizes N/OFQ-induced GIRK channel activation in the ventrolateral periaqueductal gray (vlPAG) with moderate potency. nih.gov

Pharmacological Profile of Compound 24 at NOP Receptors
ParameterValueAssay
Binding Affinity (pKi)9.62[3H]N/OFQ displacement in CHO(hNOP) cells
Antagonist Potency (pA2)9.98[35S]GTPγS binding in CHO(hNOP) cells
Antagonist Potency (pKB)8.73Calcium mobilization in CHO(hNOP)-Gαqi5 cells
Antagonist Potency (IC50)2.6 µMN/OFQ-induced GIRK current in rat vlPAG neurons

Monoamine Transporters (e.g., DAT, SERT, NET)

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET) are crucial for regulating monoaminergic neurotransmission and are primary targets for antidepressants and psychostimulants. nih.gov Structurally constrained analogues based on the piperidine scaffold have been developed to achieve high affinity and selectivity for these transporters. nih.gov

SAR studies on a series of 3,6-disubstituted piperidine derivatives revealed that the nature and position of substituents are critical for activity and selectivity. nih.govnih.gov For instance, in a series of 4-benzylpiperidine carboxamides, the length of the linker between the carboxamide nitrogen and the 4-benzylpiperidine was found to be critical for DAT inhibition; compounds with a two-carbon linker were significantly more potent at DAT than those with a three-carbon linker. biomolther.orgkoreascience.kr The nature of the aromatic ring substituent also played a key role, with diphenyl groups favoring DAT inhibition and biphenyl (B1667301) groups favoring SERT and NET inhibition. biomolther.orgkoreascience.kr One enantiomer, S,S-(-)-19a, from a series of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues, exhibited the highest potency for DAT (IC50 = 11.3 nM) and was more selective than the reference compound GBR 12909. nih.gov

Inhibitory Potency of Selected Piperidine Analogues at Monoamine Transporters
CompoundDAT Affinity (IC50, nM)SERT/DAT SelectivityNET/DAT Selectivity
S,S-(-)-19a11.3>88>88
GBR 12909Not specified, potentLess selective than (-)-19aLess selective than (-)-19a
Compound 11b8.63 (Ki)17248.4

Cannabinoid Receptors (e.g., CB1)

The cannabinoid receptor 1 (CB1), predominantly expressed in the central nervous system, has been a target for piperazine and piperidine-based analogues. nih.gov These receptors are involved in a wide range of physiological processes, and their modulation is a key area of therapeutic research. unisi.it

Research into piperazine analogues has led to the development of novel CB1 antagonists. nih.gov A study focused on synthesizing several series of urea (B33335), carbamate, amide, sulfonamide, and oxalamide derivatives built on a 1-benzhydrylpiperazine (B193184) scaffold. Structure-activity relationship (SAR) studies identified potent urea derivatives, with the combination of 2-chlorophenyl and 4-chlorophenyl on the diphenyl rings proving to be the most potent scaffold for CB1 receptor binding. This led to the identification of novel CB1 antagonists with IC50 values below 100 nM. nih.gov

Further investigations into (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues, which incorporate a bicyclic piperidine-like system, identified them as novel, high-affinity ligands for both CB1 and CB2 receptors. nih.gov Intrinsic activity studies of these compounds in Neuro2A cells, which endogenously express CB1 receptors, revealed varied functional profiles. One analogue demonstrated agonist activity, eight acted as neutral antagonists, and two showed inverse agonist activity. researchgate.net The specificity of these interactions at CB1 receptors was confirmed, as the effects of the agonists and inverse agonists were blocked by a neutral CB1 antagonist, O-2050. researchgate.net

Table 1: Activity of selected analogues at Cannabinoid Receptor 1 (CB1)
Compound ClassActivity TypePotency/AffinityReference
1-Benzhydrylpiperazine derivatives (Urea series)AntagonistIC50 < 100 nM nih.gov
(Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analoguesAgonist, Neutral Antagonist, Inverse AgonistHigh Affinity Ligands nih.govresearchgate.net

Enzyme Inhibition Studies

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govresearchgate.net Its inhibition is a therapeutic strategy for various conditions, including neurodegenerative diseases, inflammation, and cancer. researchgate.netnih.gov A class of benzylpiperidine-based compounds has been identified as potent, reversible, and selective MAGL inhibitors. nih.govacs.org

One of the first benzylpiperidine MAGL inhibitors developed, compound 7, showed an IC50 value of 133.9 nM for MAGL with good selectivity over fatty acid amide hydrolase (FAAH) (IC50 = 5.9 μM). acs.org Further modifications, such as adding chlorine or bromine atoms to the phenolic ring (compounds 10c, 10d, and 10e), resulted in slightly improved or maintained inhibitory activity, with IC50 values ranging from 107.2 to 124.6 nM. acs.org Another derivative, compound 13, demonstrated potent reversible and selective MAGL inhibition and exhibited antiproliferative activity and apoptosis induction in pancreatic cancer cultures. researchgate.netnih.gov The development of reversible inhibitors is of particular interest to avoid the side effects associated with prolonged MAGL inactivation, such as CB1 receptor desensitization. unisi.it

Table 2: MAGL Inhibitory Activity of Benzylpiperidine Analogues
CompoundMAGL IC50 (nM)FAAH IC50 (µM)Reference
Compound 7133.95.9 acs.org
Compound 10c (Chlorine substitution)124.6Not Reported acs.org
Compound 10d (Chlorine substitution)107.2Not Reported acs.org
Compound 10e (Bromine substitution)109.4Not Reported acs.org

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Several studies have explored benzylpiperazine and benzylpiperidine derivatives as potential AChE inhibitors.

A series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized as analogues of the Alzheimer's drug donepezil (B133215). nih.gov Among the synthesized compounds, derivative 4a, which features an ortho-chlorine substitution on the benzyl ring, showed the highest potency with an IC50 value of 0.91 µM. This was significantly more potent than other analogues in the series, though less potent than donepezil (IC50 = 0.14 µM). nih.gov Another study on hybrid molecules of (α)-lipoic acid and 4-amino-1-benzyl piperidines also identified effective inhibitors against both AChE and butyrylcholinesterase (BuChE). Compound 17 from this series had an IC50 of 1.75 µM for AChE, comparable to the reference drug galantamine (IC50 = 1.7 µM). researchgate.net Kinetic studies revealed a mixed type of inhibition for AChE. researchgate.net

Table 3: AChE Inhibitory Activity of Benzylpiperidine/Piperazine Analogues
Compound SeriesMost Potent AnalogueAChE IC50 (µM)Reference Drug IC50 (µM)Reference
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones4a (ortho-chloro)0.91Donepezil (0.14) nih.gov
(α)-Lipoic acid-4-amino-1-benzyl piperidine hybridsCompound 171.75Galantamine (1.7) researchgate.net

The IκB kinase (IKK) complex is a critical component of the nuclear factor-κB (NF-κB) signaling pathway, which is a therapeutic target in cancer and inflammatory diseases. nih.govnih.gov A synthetic monoketone analogue of curcumin (B1669340), 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), has been shown to potently suppress this pathway by directly targeting IKK. nih.gov

In vitro studies demonstrated that EF24 blocks the nuclear translocation of NF-κB with an IC50 value of 1.3 µM, which is approximately ten times more potent than curcumin (IC50 = 13 µM). nih.gov The compound effectively inhibits the phosphorylation and subsequent degradation of IκBα induced by tumor necrosis factor-alpha (TNF-α). Further experiments using a reconstituted in vitro system confirmed that EF24 directly inhibits the catalytic activity of the IKKβ subunit. This direct action on IKK provides a molecular explanation for the compound's superior activity compared to curcumin. nih.govnih.gov

Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when genetically altered, can act as oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC). nih.gov Crizotinib, a multi-targeted tyrosine kinase inhibitor that contains a piperidine moiety, effectively targets ALK, ROS1, and c-MET. nih.govmdpi.com It functions by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and activation of downstream signaling pathways like PI3K/Akt and MAPK/Erk. nih.govnih.gov

The development of ALK inhibitors has progressed through multiple generations to improve efficacy and overcome resistance. nih.gov Ceritinib, a second-generation inhibitor, also targets ALK, ROS1, and the insulin (B600854) receptor. nih.gov Lorlatinib, a third-generation inhibitor, is effective against both ALK and ROS1. nih.gov These inhibitors, which often feature a piperidine or related heterocyclic scaffold, represent a paradigm of targeted cancer therapy. researchgate.net

Tyrosinase is a key copper-containing enzyme that controls the production of melanin, making it an important target for treating hyperpigmentation disorders. nih.govnih.gov A set of piperazine/piperidine amides derived from benzoic and cinnamic acids have been investigated as tyrosinase inhibitors. nih.gov

In one study, the most potent compound, a piperidine amide designated 5b, exhibited a pIC50 of 4.99 in the monophenolase assay. Another compound, a piperazine amide named 3a, showed reasonable potency in the diphenolase assay with a pIC50 of 4.18. nih.govacs.org The inhibitory activity was found to be independent of antiradical activity, suggesting the compounds act by competing with the enzyme's substrates. acs.org Another investigation of 4-(4-fluorobenzyl)piperazine-based compounds identified a competitive inhibitor, compound 26, with an IC50 of 0.18 µM, which was approximately 100-fold more active than the reference compound kojic acid (IC50 = 17.76 µM). nih.gov

Table 4: Tyrosinase Inhibitory Activity of Piperazine/Piperidine Analogues
CompoundAssay TypeActivity (pIC50 / IC50)Reference
Compound 5b (Piperidine amide)MonophenolasepIC50 = 4.99 nih.govacs.org
Compound 3a (Piperazine amide)DiphenolasepIC50 = 4.18 nih.govacs.org
Compound 26 (4-fluorobenzylpiperazine)Diphenolase (AbTYR)IC50 = 0.18 µM nih.gov
Kojic Acid (Reference)Diphenolase (AbTYR)IC50 = 17.76 µM nih.gov

Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide. nih.gov Inhibition of FAAH has emerged as a promising therapeutic strategy for the management of pain and inflammation. nih.gov Analogues of 1-benzyl-3-(piperazin-1-yl)piperidin-2-one, particularly those incorporating a urea functionality, have been investigated as FAAH inhibitors. The piperidine and piperazine rings are key structural motifs in a class of potent, covalent FAAH inhibitors. nih.gov

The inhibitory mechanism of these piperidine/piperazine aryl ureas involves the covalent carbamylation of the catalytic serine nucleophile (Ser241) in the FAAH active site. nih.govnih.gov Computational studies have shown that the flexibility of the piperidine/piperazine ring allows the enzyme to induce a distortion in the amide bond of the inhibitor. This distortion facilitates the nucleophilic attack by Ser241, leading to the formation of a stable covalent adduct and subsequent inactivation of the enzyme. nih.gov

Structure-activity relationship (SAR) studies on related benzothiophene (B83047) piperazine and piperidine urea inhibitors have provided insights into the structural requirements for potent FAAH inhibition. For instance, it has been observed that in many cases, piperidine analogues are slightly more potent than their corresponding piperazine counterparts against human FAAH. nih.gov This is likely due to more favorable van der Waals interactions of the piperidine ring within the acyl chain-binding channel of the enzyme. nih.gov Optimization of substituents on other parts of the molecule, such as the benzothiophene ring in the studied series, has also been shown to significantly enhance inhibitory potency. nih.gov

In Vitro Cellular Activity

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Analogues of this compound have demonstrated significant antiproliferative and cytotoxic effects against a panel of human cancer cell lines. The presence of the piperazine ring, often in combination with other heterocyclic systems, is a common feature in many compounds designed as potential anticancer agents.

For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity against various cancer cell lines, including colon (HCT-116) and breast (MCF7) cancer cells. nih.gov Similarly, novel benzimidazole-piperazine hybrids have exhibited noteworthy antiproliferative effects against human lung cancer cells (A549), with IC50 values ranging from 2.8 to 7.8 μM. researchgate.net Another study on quinoline (B57606) derivatives bearing a piperazine moiety reported cytotoxic activity against A549 and HCT-116 cell lines, with IC50 values of 9.96 μg/mL and 23 μg/mL, respectively. nih.gov

The cytotoxic potential of these compounds is often attributed to their ability to induce apoptosis. Studies on benzimidazole-piperazine hybrids have shown that these compounds can induce PARP-1 cleavage and caspase 7 activation, leading to apoptotic cell death. researchgate.net The table below summarizes the cytotoxic activities of some representative piperazine-containing analogues against various cancer cell lines.

Compound ClassCell LineIC50 ValueReference
Benzimidazole-piperazine hybridA5495.4 µM researchgate.net
Benzimidazole-piperazine hybridMCF-74.2 µM researchgate.net
Hydrazone derivativeA-54913.39 µM mdpi.com
Hydrazone derivativeMDA-MB-231>100 µM mdpi.com
Hydrazone derivativePC-39.38 µM mdpi.com
1-(4-chlorobenzhydryl)piperazine derivativeHCT-116Significant Inhibition nih.gov
Quinoline-piperazine derivativeA5499.96 µg/mL nih.gov
Quinoline-piperazine derivativeHCT-11623 µg/mL nih.gov
Benzhydrylpiperazine-triazoline hybridHL-6016.80 µM
Benzhydrylpiperazine-triazoline hybridK56222.95 µM
Benzylpiperidine/benzylpiperazine derivativeU937Good Inhibition unisi.it

Antiviral Activity

The piperazine and piperidine moieties are present in various compounds investigated for their antiviral properties. Research in this area has particularly focused on inhibitors of human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

A series of piperazinone phenylalanine derivatives has been designed and evaluated as HIV-1 capsid (CA) modulators. nih.gov Among these, some compounds exhibited moderate to potent anti-HIV-1 activity. For instance, compound F2-7f showed an EC50 value of 5.89 μM against HIV-1 (IIIB) in MT-4 cells. nih.gov The mechanism of action is believed to involve the disruption of the HIV-1 capsid, which plays multiple crucial roles in the viral life cycle. nih.gov However, other studies on different series of 2-piperazino-1,3-benzo[d]thiazole derivatives did not show any significant inhibitory activity against HIV-1 or HIV-2. researchgate.net

Derivatives incorporating a piperidine ring have shown promising activity against herpes simplex virus type 1 (HSV-1). In one study, piperidinyl amidrazone analogues were synthesized and evaluated for their antiviral efficacy. researchgate.net One of the most active compounds, 7d , was found to reduce the number of viral plaques of HSV-1 by 67% in Vero cells, indicating a significant antiviral effect. researchgate.net The presence of cathelicidins from other species has also been shown to significantly reduce HSV-1 DNA replication and the production of infectious viral particles in human keratinocytes. mdpi.com

Compound ClassVirusActivity MetricResultReference
Piperazinone phenylalanine derivative (F2-7f)HIV-1 (IIIB)EC505.89 µM nih.gov
Piperidinyl amidrazone (7d)HSV-1Plaque Reduction67% researchgate.net

Antibacterial and Antifungal Activity

Analogues containing the N-benzylpiperidine or piperazine scaffold have been a subject of interest for the development of new antimicrobial agents. These compounds have shown varied degrees of activity against a range of bacterial and fungal pathogens.

Studies on N-benzyl piperidin-4-one derivatives have demonstrated potent activity against bacteria such as Escherichia coli. researchgate.net In a different study, a series of N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com Some of these compounds exhibited higher activity than the reference drug gentamycin against E. coli. mdpi.com Another investigation into new disubstituted piperazines revealed that some analogues were more potent than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA) and showed better activity than ampicillin against Pseudomonas aeruginosa. nih.gov

The antifungal potential of these analogues has also been explored. N-benzyl piperidin-4-one derivatives have shown very potent activity against the fungus Aspergillus niger. researchgate.net Selenium nanoparticles synthesized using bacteria have also demonstrated excellent antifungal activity against Aspergillus niger and Aspergillus flavus. researchgate.net However, a series of piperidine derivatives showed no activity against fungal species such as Fusarium verticilliodes, but varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org

Compound ClassOrganismActivityReference
N-Benzyl piperidin-4-one derivativesEscherichia coliPotent activity researchgate.net
N-Benzyl piperidin-4-one derivativesAspergillus nigerVery potent activity researchgate.net
N,N'-disubstituted piperazinesE. coliSignificant activity mdpi.com
Disubstituted piperazinesMRSAMore potent than ampicillin nih.gov
Piperidine derivativesAspergillus niger, Aspergillus flavusVarying inhibition academicjournals.org

Antioxidant Activity

The piperazine and piperidine nuclei are considered privileged scaffolds in the design of compounds with antioxidant properties. researchgate.netresearchgate.net The antioxidant potential of analogues is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov

A study on aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety demonstrated their ability to act as antioxidants. nih.gov The antioxidant activity was found to be significantly influenced by the nature of the substituents on the piperazine ring. For instance, the presence of a hydroxyl group on the aryl ring was shown to be crucial for potent antioxidant properties. nih.gov In another study, various piperidine derivatives were synthesized and evaluated for their antioxidant capacity using the DPPH assay. One of the synthesized compounds demonstrated a scavenging capacity of 78% at a concentration of 1000 µg/ml. academicjournals.org

Compound ClassAssayResultReference
Aryl/aralkyl substituted piperazinesDPPH, ABTS, FRAPSignificant antioxidant activity nih.gov
Piperidine derivativesDPPH78% scavenging at 1000 µg/ml academicjournals.org

Antiplatelet Aggregation and Anticoagulant Activity

Derivatives of piperidine and piperazine have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. nih.govresearchgate.net These studies often use inducers of platelet aggregation such as adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA) in in vitro assays. mdpi.comnih.gov

A study on synthetic derivatives of piperlongumine, which contains a piperidine ring, identified compounds that had a significant inhibitory effect on platelet aggregation induced by collagen, AA, and platelet-activating factor (PAF). nih.gov Specifically, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-piperidin-2-one was among the synthesized compounds evaluated. nih.gov In another study, novel substituted-piperazine analogues were designed and showed inhibitory effects on platelet aggregation induced by various agents, including ADP and collagen. researchgate.net Furthermore, some 4-amino-substituted 5-oxoproline amides and peptides incorporating a piperidine moiety have been shown to pronouncedly inhibit ADP-induced platelet aggregation, with activity comparable to that of acetylsalicylic acid. nih.gov

Compound ClassInducerActivityReference
Piperlongumine derivativesCollagen, AA, PAFInhibitory effect nih.gov
Substituted-piperazine analoguesADP, CollagenInhibitory effect researchgate.net
4-Amino-5-oxoproline piperidine amidesADPPronounced inhibition nih.gov

Pre-clinical in vivo Models (Excluding Clinical Human Trial Data)

Investigations into the biological activity of analogues of this compound in preclinical in vivo models have revealed a range of potential therapeutic applications. These studies, conducted in various animal models, have demonstrated efficacy in specific disease states and have shed light on the pharmacological effects of these compounds on physiological processes.

Efficacy in Disease Models (e.g., tumor growth reduction, neuroprotection)

Analogues of the core structure have shown significant promise in models of neurodegenerative diseases and cancer. These studies highlight the potential of these compounds to modify disease progression through various mechanisms of action.

Neuroprotection:

In a scopolamine-induced mouse model of Alzheimer's disease, certain 1,3-dimethylbenzimidazolinone derivatives incorporating a benzylpiperidine moiety demonstrated a memory-ameliorating effect. nih.gov Specifically, compounds 15b and 15j were highlighted for their neuroprotective effects against oxidative damage, in addition to their primary action as cholinesterase inhibitors. nih.gov Another study focused on a series of piperidine urea derivatives, identifying compound A10 as having a significant neuroprotective and anti-cerebral infarction effect in a rat model of middle cerebral artery occlusion (MCAO). thieme-connect.com The neuroprotective activity of compound A10 was found to be comparable or even superior to the control drug, Fenazinel. thieme-connect.com

Furthermore, a class of polyfunctionalized pyridines with an N-benzyl-piperidine motif, such as compound 5 , has been identified with high affinity for sigma-1 receptors (σ1R), which are implicated in various neurological disorders. nih.gov This high affinity suggests a potential role in neuroprotection and the treatment of conditions like neuropathic pain. nih.gov In a mouse model of inflammatory and neuropathic pain, the benzylpiperazine derivative 15 produced dose-dependent antinociceptive and anti-allodynic effects, indicating its potential as a therapeutic for chronic pain. nih.govacs.org

Tumor Growth Reduction:

In an estrogen/androgen-induced rat model of benign prostatic hyperplasia (BPH), the naftopidil-derived α1D/1A antagonist, HJZ-12 , which contains a benzyl-piperazine structure, showed superior performance compared to naftopidil. nih.govfrontiersin.org HJZ-12 not only decreased prostate weight and proliferation but also reduced prostate volume and induced apoptosis, suggesting a role in preventing the progression of prostatic hyperplasia. nih.govfrontiersin.orgfrontiersin.org

Table 1: Efficacy of this compound Analogues in Disease Models

Compound/Analogue ClassDisease ModelAnimal ModelObserved EfficacyReference
1,3-dimethylbenzimidazolinone derivatives (e.g., 15b, 15j)Alzheimer's Disease (memory impairment)Mouse (scopolamine-induced)Memory amelioration, neuroprotection against oxidative damage nih.gov
Piperidine urea derivative (A10)Ischemic StrokeRat (MCAO model)Significant anti-cerebral infarction and neuroprotective effects thieme-connect.com
Benzylpiperazine derivative (15)Inflammatory and Neuropathic PainMouse (formalin and CCI models)Dose-dependent antinociception and anti-allodynic effects nih.govacs.org
1-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12)Benign Prostatic Hyperplasia (BPH)Rat (estrogen/androgen-induced)Decreased prostate weight and volume, reduced proliferation, induced apoptosis nih.govfrontiersin.orgfrontiersin.org
Polyfunctionalized Pyridine (B92270) (Compound 5)Neurological Disorders (inferred from receptor affinity)N/A (In vivo model not specified for efficacy)High affinity for sigma-1 receptors, suggesting potential for neuroprotection nih.gov

Pharmacological Effects in Animal Models (e.g., food intake, neurotransmitter levels)

Beyond efficacy in specific disease models, preclinical studies have also characterized the broader pharmacological effects of these analogues on physiological systems in animals.

Effects on Food Intake and Metabolism:

A study on 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidine derivatives, evaluated as histamine H3 receptor antagonists, found that compounds 1a , 1c , and 1d reduced food intake in rats when administered parenterally for five days. nih.gov In a different study, a non-selective α-adrenoceptor antagonist, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one , was investigated in a rat model of obesity induced by a high-fat diet. nih.gov Chronic administration of this compound led to a reduction in plasma triglyceride and glucose levels, although it did not affect body weight or blood pressure in these normotensive animals. nih.gov

Effects on Neurotransmitter Levels and CNS Activity:

The same study on histamine H3 receptor antagonists revealed that compounds 1a and 1c significantly reduced serotonin and dopamine concentrations in the brains of rats, respectively, while brain histamine and noradrenaline levels were unaffected. nih.gov The piperazine derivative N-benzylpiperazine (BZP) and its metabolite N-benzylethylenediamine (BEDA) were shown to enhance the acquisition and consolidation of memory in mice, evaluated using the passive avoidance test. researchgate.net BZP and its analogue N,N'-dibenzylpiperazine (DBZP) also exhibited a strong myo-relaxant effect without impairing motor coordination. researchgate.net In vitro studies support the observation that BZP has a primary dopaminergic and noradrenergic action, while related compounds like TFMPP have more direct serotonin agonist activity. researchgate.net

Table 2: Pharmacological Effects of this compound Analogues in Animal Models

Compound/Analogue ClassAnimal ModelPharmacological EffectKey FindingsReference
1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines (1a, 1c, 1d)RatFood Intake & Neurotransmitter LevelsReduced food intake; decreased brain serotonin (1a) and dopamine (1c) concentrations. nih.gov
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-oneRat (high-fat diet induced obesity)Metabolic ParametersReduced plasma triglycerides and glucose levels; no effect on body weight or blood pressure. nih.gov
N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), N,N'-dibenzylpiperazine (DBZP)MouseCNS Activity (Memory & Motor Function)BZP and BEDA enhanced memory acquisition and consolidation. BZP and DBZP showed myo-relaxant effects. researchgate.net
1-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12)BPH-1 Cell Line (In vitro)Cell ProliferationInhibited norepinephrine-stimulated cell proliferation. frontiersin.org

Mechanistic Insights into the Biological Actions of 1 Benzyl 3 Piperazin 1 Yl Piperidin 2 One and Its Analogues

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like 1-benzyl-3-(piperazin-1-yl)piperidin-2-one and its analogues. nih.govmdpi.com Biological systems, such as receptors and enzymes, are themselves chiral, leading to stereospecific interactions that can result in significant differences in potency and selectivity between stereoisomers. nih.govmdpi.com

The synthesis of complex molecules with multiple chiral centers, such as substituted piperidines, can often lead to the formation of diastereomers—stereoisomers that are not mirror images of each other. semanticscholar.org Depending on the synthetic route, these diastereomers may be produced in varying ratios and can sometimes be challenging to separate. semanticscholar.org For example, the synthesis of certain donepezil (B133215) analogues with a substituted piperidine (B6355638) ring resulted in inseparable diastereomeric mixtures. semanticscholar.org In other cases, specific diastereoisomers of piperazinyl derivatives have been successfully isolated using techniques like chiral preparative HPLC, allowing for the evaluation of their individual biological activities. nih.gov The ability to control or separate diastereomers is crucial for developing drugs with optimal efficacy and safety profiles, as different diastereomers can have distinct pharmacological properties.

Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit dramatic differences in their biological effects. mdpi.com This principle is well-documented for piperidine and piperazine-based compounds. nih.gov For a series of piperazinyl derivatives acting as ligands for the α2δ-1 subunit of voltage-gated calcium channels, the biological activity was found to reside primarily in one enantiomer. nih.gov

For instance, compound 16RR was identified as the most potent derivative (eutomer), while its enantiomer was significantly less active. nih.gov Similarly, for the diastereomeric pair 11xRS and 11xRR, both were highly active, whereas their corresponding enantiomers, 11xSR and 11xSS, were poorly active. nih.gov This demonstrates a clear stereochemical preference by the biological target. Such enantiomeric differences are fundamental in pharmacology, as one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or even contribute to adverse effects. nih.gov This highlights the importance of stereochemically pure compounds in drug development. mdpi.com

Table 4: Comparison of Activity in Stereoisomers of Piperazinyl Derivatives

Compound PairIsomerRelative ActivityReference
Compound 1616RRMost potent derivative nih.gov
16SSMuch less active
Compound 11x11xRS / 11xRRHighly active nih.gov
11xSR / 11xSSPoorly active

Structure Activity Relationship Sar Studies of 1 Benzyl 3 Piperazin 1 Yl Piperidin 2 One Derivatives

Impact of Substitutions on the Piperidinone Ring

The piperidinone ring is a central scaffold in this class of compounds, and its substitution pattern significantly dictates the potency and selectivity of the derivatives. Modifications on this ring can alter its conformation and interaction with target proteins.

The 3-position of the piperidinone ring, where the piperazine (B1678402) moiety is attached, is a crucial determinant of activity. While direct SAR studies on 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one are not extensively documented in publicly available literature, inferences can be drawn from related piperidine-based structures. For instance, in a series of 3-hydroxy-piperidine-N-arylacylhydrazone derivatives, substitutions on the aromatic ring influenced potency, with halogen substitutions leading to a threefold increase in activity compared to the unsubstituted compound. researchgate.net This suggests that the electronic nature and size of substituents in proximity to the piperidine (B6355638) ring can significantly impact biological outcomes.

In the context of this compound, modifications at the 3-position could involve the introduction of various functional groups to probe the steric and electronic requirements of the binding site. The nature of the linker between the piperidinone and piperazine rings also warrants investigation, as its length and flexibility could affect the optimal orientation of the molecule within the target's binding pocket.

The benzyl (B1604629) group at the N-1 position of the piperidinone ring is another key feature influencing the pharmacological profile. In studies of related N-benzylpiperidine derivatives, the substitution pattern on the benzyl ring has been shown to be critical for activity. For example, in a series of acetylcholinesterase inhibitors, the presence and position of substituents on the benzyl ring of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine were found to be important for potency. nih.gov

The benzyl group itself can engage in hydrophobic interactions with the target protein. The introduction of substituents on the phenyl ring of the benzyl moiety can modulate these interactions and introduce additional binding contacts. For instance, electron-donating or electron-withdrawing groups can alter the electronic properties of the ring, potentially influencing cation-π or other electronic interactions with the target.

Table 1: Influence of Benzyl Moiety Substitutions on the Activity of Related Piperidine Scaffolds

Substitution on Benzyl RingGeneral Effect on ActivityReference
UnsubstitutedBaseline activity researchgate.net
Halogen (e.g., F, Cl, Br)Increased potency researchgate.net
NitroIncreased potency researchgate.net
DimethoxyHigh potency in specific scaffolds nih.gov

This table is illustrative and based on findings from related piperidine-containing compounds, not specifically this compound.

The conformation of the piperidinone ring is a critical factor in determining the spatial arrangement of the substituents and, consequently, the molecule's ability to bind to its target. The piperidine ring typically adopts a chair conformation, which minimizes steric strain. researchgate.net In this conformation, substituents can occupy either axial or equatorial positions. The relative orientation of the benzyl group at N-1 and the piperazine moiety at the 3-position will be dictated by the ring's conformational preference.

Single-crystal X-ray diffraction studies on related N-benzyl-r-2,c-6-diphenylpiperidines have confirmed the chair conformation with all ring substituents in equatorial positions to be the most stable. researchgate.net It is plausible that derivatives of this compound also favor a similar conformation to minimize steric hindrance and achieve optimal interaction with their biological target. The rigidity and conformational preferences of this ring system are thus important considerations in the design of new analogs.

Role of the Piperazine Moiety and its Modifications

The piperazine moiety is a common pharmacophore in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability. nih.gov In the context of this compound, the piperazine ring serves as a versatile linker and a site for introducing further diversity.

The two nitrogen atoms of the piperazine ring offer opportunities for substitution, which can significantly impact biological activity. nih.gov The N-4 nitrogen is a common site for modification, allowing for the introduction of various substituents that can interact with the target protein. The nature of these substituents can influence the compound's polarity, basicity, and steric profile.

In a series of piperazinyl quinazolin-4-(3H)-one derivatives, substitutions at the piperazine nitrogen were explored, revealing that a propyl group was optimal for activity in one series, while shorter, longer, or ramified derivatives were less active. nih.gov This highlights the specific steric requirements of the binding pocket. Furthermore, in some series of N-substituted piperazine amine reuptake inhibitors, leaving the piperazine ring unsubstituted was found to be beneficial for activity against certain cancer cell lines. nih.gov

Table 2: Effect of N-4 Piperazine Substitutions in Analogous Scaffolds

N-4 SubstituentGeneral Effect on ActivityReference
UnsubstitutedCan be favorable for specific targets nih.gov
MethylOften well-tolerated or enhances activity nih.gov
PropylOptimal in certain series nih.gov
BenzylCan introduce additional binding interactions researchgate.net
Aryl/HeteroarylCan significantly modulate activity and selectivity nih.govresearchgate.net

This table is illustrative and based on findings from various piperazine-containing compounds, not specifically this compound.

The introduction of aryl or heteroaryl groups on the N-4 position of the piperazine ring is a common strategy to enhance potency and modulate selectivity. These aromatic rings can participate in various non-covalent interactions with the target, including hydrophobic interactions, π-π stacking, and hydrogen bonding.

In studies of arylpiperazine derivatives, the nature and substitution pattern of the aryl ring have been shown to be critical for activity. For example, in a series of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring with various substituted indole (B1671886) rings was well-tolerated and led to high-affinity compounds. nih.gov Similarly, in the development of antimycobacterial agents, the replacement of a phenyl ring with a 2-pyridyl group on the piperazine moiety resulted in a loss of activity, emphasizing the importance of the electronic properties of the aromatic system. mdpi.com The strategic placement of substituents on these aryl or heteroaryl rings can further fine-tune the binding affinity and pharmacological profile of the compounds.

Bioisosteric Replacements of Piperazine with Piperidine

In the optimization of derivatives of this compound, the bioisosteric replacement of the piperazine moiety with a piperidine ring is a key strategy to modulate receptor affinity and selectivity. The piperazine ring, with its two nitrogen atoms, offers specific acid-base properties and hydrogen bonding capabilities. blumberginstitute.org Replacing it with a piperidine ring alters these properties, which can significantly impact biological activity.

Research on structurally related compounds has demonstrated the profound effects of this substitution. For instance, in a series of histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptor ligands, this specific modification was a critical determinant of dual-target affinity. nih.gov A comparison between a piperazine-containing compound and its direct piperidine analogue revealed that while the affinity for the H₃ receptor was not significantly affected, the affinity for the σ₁ receptor increased dramatically. nih.gov The piperidine moiety was identified as a crucial structural element for high affinity at the σ₁R. nih.gov This suggests that for derivatives of this compound, such a substitution could be employed to tune selectivity between different receptor targets.

The change from piperazine to piperidine influences the compound's basicity and protonation state at physiological pH, which can alter its interaction with receptor binding sites. nih.gov Molecular modeling studies suggest that the piperidine ring may adopt a more favorable orientation within the receptor's binding pocket, enhancing interactions. This bioisosteric switch is a well-established tactic in medicinal chemistry for refining potency and selectivity profiles. researchgate.netresearchgate.netnih.gov

Below is a data table illustrating the impact of piperazine to piperidine replacement on receptor binding affinity in analogous systems.

Compound IDCore MoietyhH₃R Kᵢ (nM)σ₁R Kᵢ (nM)
Analog 4Piperazine3.171531
Analog 5Piperidine7.703.64

Data sourced from studies on analogous histamine H₃/sigma-1 receptor ligands. nih.gov

Linker Region Design and its Conformational Impact

Optimal Spatial Arrangements for Receptor Binding

The conformational properties of the linker directly influence the optimal spatial arrangement of the pharmacophoric groups for receptor binding. The linker bridge's ability to adopt specific, low-energy conformations is crucial for aligning the molecule with the topology of the receptor's binding pocket. For instance, the use of a malonamide (B141969) linker, which can adopt a more bent conformation due to intramolecular hydrogen bonding, has been shown to significantly increase potency compared to a more flexible glycinamide (B1583983) linker in certain inhibitors. nih.gov

Molecular modeling and docking studies on analogous compounds have provided insights into these spatial requirements. nih.gov Effective binding often relies on positioning aromatic or hydrophobic moieties in specific pockets within the receptor. A linker that is too long can cause a functional group to clash with residues in the binding site, while an optimally designed linker ensures that moieties like the benzyl group are placed correctly to engage in favorable hydrophobic interactions. nih.gov The design of new ligands must consider the linker not just as a spacer but as a key element that enforces a bioactive conformation, locking the crucial pharmacophoric elements into the precise three-dimensional arrangement required for high-affinity binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Derivation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be derived to predict the binding affinity or functional activity of novel analogs, thereby guiding synthetic efforts. researchgate.net

The process begins with a dataset of compounds where both the structures and activities are known. tandfonline.com This data is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. tandfonline.comnih.gov Various statistical methods are employed to develop the models, including:

Multiple Linear Regression (MLR): This method creates a linear equation correlating biological activity with various physicochemical descriptors. tandfonline.comresearchgate.net

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. tandfonline.comresearchgate.net

Machine Learning Approaches: Methods such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and k-Nearest Neighbors (k-NN) are used to capture complex, non-linear relationships between structure and activity. researchgate.netnih.gov

The robustness and predictive ability of the derived models are rigorously evaluated using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation on the test set (e.g., R² pred). tandfonline.com

Identification of Key Descriptors for Activity

A primary goal of QSAR analysis is to identify the key molecular descriptors that govern biological activity. These descriptors can be categorized as physicochemical, electronic, steric, or topological. nih.gov For piperidine and piperazine derivatives, numerous studies have identified critical descriptors that influence receptor binding. nih.govresearchgate.net

Key descriptors often identified in QSAR studies of related structures include:

Hydrophobicity (π or logP): The lipophilicity of substituents is frequently a crucial factor, with optimal hydrophobicity being necessary for membrane permeability and receptor interaction. nih.gov

Electronic Parameters (e.g., Hammett σ): These descriptors quantify the electron-donating or electron-withdrawing nature of substituents, which can influence electrostatic or hydrogen-bonding interactions with the receptor. nih.gov

Steric Parameters (e.g., Molar Refractivity, STERIMOL): The size and shape of substituents are critical. An increase in molecular dimensions can be either conducive or detrimental to activity, depending on the topology of the receptor's binding site. nih.gov

3D and Topological Descriptors:

Molecular Shape Analysis (MSA): Descriptors such as relative negative charge (RNCG) and the area of the molecular shadow can reveal the importance of charge distribution and molecular shape for activity. nih.gov

Jurs Descriptors: Fractional charged partial surface area descriptors (e.g., JursFPSA_2) can highlight the importance of specific charged regions on the molecule's surface for binding affinity. nih.gov

The identification of these key descriptors provides valuable mechanistic insights into the ligand-receptor interactions and offers a rational basis for the design of new, more potent derivatives of this compound. tandfonline.com

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the computational studies and molecular modeling of the exact compound “this compound” as per the requested outline.

The search for data on molecular docking simulations, Density Functional Theory (DFT) calculations, and Molecular Dynamics (MD) simulations for this particular molecule did not yield specific results. While computational studies have been conducted on various related piperidine and piperazine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these other compounds.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the specified outline and content inclusions for "this compound" at this time. No data could be found for the following sections:

Computational Studies and Molecular Modeling of 1 Benzyl 3 Piperazin 1 Yl Piperidin 2 One

Molecular Dynamics (MD) Simulations

Further research and publication in peer-reviewed scientific journals would be required for this information to become available.

Characterization of Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a cornerstone of computational biology, providing a dynamic view of the interactions between a ligand and its protein target. The stability of the resulting complex is a critical indicator of the ligand's potential efficacy. A key metric used to assess this stability is the Root Mean Square Deviation (RMSD). researchgate.net

In studies of structurally related piperidine (B6355638)/piperazine-based compounds, MD simulations have been employed to characterize the stability of ligand-protein complexes. nih.govrsc.org For instance, in a 50-nanosecond simulation of a potent piperidine/piperazine-based ligand bound to the Sigma 1 Receptor (S1R), the RMSD of the protein's backbone atoms was calculated. After an initial adjustment period, the protein's RMSD value typically stabilizes, indicating that the protein maintains a stable conformation without significant structural changes during the simulation. researchgate.net

Simultaneously, the RMSD of the ligand is calculated relative to the protein's binding pocket. A stable ligand RMSD plot, often fluctuating within a narrow range (e.g., 3–4 Å), demonstrates that the ligand remains securely anchored in the binding site and does not dissociate or undergo dramatic conformational shifts. researchgate.net This sustained interaction is often mediated by a network of interactions, such as salt bridges and hydrogen bonds with key amino acid residues like Glu172 and Asp126 in the S1R. nih.gov For 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one, similar MD simulation approaches would be crucial to confirm the stability of its complexes with potential protein targets, thereby validating docking predictions and providing a rationale for its binding affinity. researchgate.netnih.gov

Conformational Analysis of the Compound in Biological Environments

The three-dimensional shape, or conformation, of a molecule is fundamental to its biological activity. Conformational analysis helps to understand how a molecule like this compound might orient itself within a biological environment, such as a protein's active site.

For N-benzylpiperidine derivatives, computational and X-ray crystallography studies have shown that the piperidine ring predominantly adopts a stable chair conformation. researchgate.net In this arrangement, bulky substituents tend to occupy equatorial positions to minimize steric hindrance, which is an energetically favorable state. researchgate.net It is highly probable that the piperidin-2-one ring of the title compound also assumes a chair or a slightly distorted chair conformation.

The orientation of the benzyl (B1604629) and piperazine (B1678402) substituents is also critical. The benzyl group attached to the piperidine nitrogen and the piperazine group at the 3-position can adopt various spatial arrangements depending on the rotational freedom around their single bonds. In the context of a protein binding pocket, the molecule will adopt a conformation that maximizes favorable interactions, such as hydrophobic interactions from the benzyl group and hydrogen bonding from the piperazine nitrogens. nih.gov Quantum mechanics (QM) calculations can further refine the understanding of conformational preferences, revealing the energy differences between various conformers, such as axial versus equatorial orientations of substituents. nih.gov Such analyses are vital for building accurate pharmacophore models and understanding structure-activity relationships. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME predictions offer a rapid and cost-effective way to assess a compound's potential to be absorbed, distributed, metabolized, and excreted by the body. nih.govnih.gov Various online tools and software platforms, such as SwissADME, admetSAR, and pkCSM, are used to calculate these properties based on the molecule's structure. mdpi.com

For piperazine and piperidine derivatives, these predictive studies are common. mdpi.comresearchgate.net The predictions are generally based on established criteria like Lipinski's Rule of Five, which helps to evaluate "drug-likeness" and potential for oral bioavailability. mdpi.com

Predicted ADME Properties for this compound

ADME ParameterPredicted Value/ClassificationSignificance
Molecular Weight~287.38 g/molComplies with Lipinski's Rule (<500), indicating good size for absorption.
LogP (Lipophilicity)1.5 - 2.5 (Predicted)Moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
Hydrogen Bond Donors1 (from piperazine N-H)Complies with Lipinski's Rule (<5), favorable for membrane passage.
Hydrogen Bond Acceptors3 (2 from piperazine N, 1 from carbonyl O)Complies with Lipinski's Rule (<10), favorable for membrane passage.
Topological Polar Surface Area (TPSA)~44.5 ŲIndicates good potential for intestinal absorption and blood-brain barrier penetration (<140 Ų). researchgate.net
Human Intestinal Absorption (HIA)High probabilitySuggests the compound is likely to be well-absorbed from the gastrointestinal tract. mdpi.com

Oral Bioavailability Prediction

Oral bioavailability is a crucial parameter that determines whether a compound can be administered orally. In silico models predict this property by integrating factors like water solubility, intestinal permeability, and metabolic stability. chula.ac.th Compounds that adhere to drug-likeness rules, such as Lipinski's and Veber's, are generally predicted to have good oral bioavailability. mdpi.com

For this compound, the predicted physicochemical properties (low molecular weight, moderate lipophilicity, low TPSA) are favorable for oral administration. Computational models suggest that piperidine- and piperazine-containing scaffolds often exhibit high intestinal absorption. mdpi.com While these predictions are promising, oral bioavailability can be limited by factors such as first-pass metabolism, which can be predicted by assessing the compound's interaction with cytochrome P450 (CYP) enzymes. chula.ac.th Formulations like nanosuspensions or self-emulsifying drug delivery systems have been shown to enhance the oral bioavailability of related piperine compounds. nih.govnih.gov

Lipophilicity and Skin Permeability Assessment

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in fatty or non-polar environments. It is a key determinant of how a compound interacts with biological membranes. mdpi.com For transdermal drug delivery, skin permeability is directly influenced by lipophilicity. nih.gov

The predicted LogP for this compound falls in a moderate range. This is significant because the relationship between LogP and skin permeability is often parabolic; compounds that are either too hydrophilic or too lipophilic exhibit poor skin penetration. nih.gov In silico models calculate the skin permeability parameter (logKp). Generally, a compound is considered to have low skin permeability if its logKp value is greater than -2.5 cm/s. mdpi.com Based on its structure, this compound is predicted to have relatively low skin permeability, making it a more likely candidate for oral rather than transdermal administration. mdpi.com

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. bioinformaticsreview.com This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active ligand to find similar compounds. nih.gov This approach is instrumental in the early stages of drug development for identifying potential protein targets for novel compounds. researchgate.net

Identification of Potential Protein Targets

Given the structural motifs present in this compound, virtual screening can help hypothesize its potential biological targets. The benzylpiperidine and piperazine scaffolds are known to interact with a wide range of proteins. nih.govunisi.it

By comparing the compound's structure to databases of known ligands and their targets, several potential protein classes can be identified. researchgate.net

Potential Protein Target Classes for this compound

Potential Target ClassRationale / Supporting EvidenceRelevant Examples
G-Protein Coupled Receptors (GPCRs)The piperazine and piperidine moieties are common in ligands for various GPCRs, including dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors. nih.govHistamine H3 Receptor, Sigma-1 Receptor (σ1R). nih.gov
EnzymesThese scaffolds can act as inhibitors for various enzymes, particularly those involved in neurotransmitter metabolism or cell signaling. nih.govAcetylcholinesterase (AChE), Monoacylglycerol Lipase (B570770) (MAGL). nih.govunisi.it
KinasesPiperazine derivatives have been investigated as inhibitors of protein kinases involved in cancer pathways. mdpi.comresearchgate.netmTORC1. mdpi.com
Ion ChannelsThe basic nitrogen atoms can interact with charged residues in the pores of ion channels.Various voltage-gated ion channels.

For example, studies on similar piperidine/piperazine compounds have identified high affinity for the Sigma-1 (σ1) and Histamine H3 receptors, suggesting these as plausible targets. nih.govnih.gov Furthermore, the N-benzylpiperidine core is a well-known scaffold for acetylcholinesterase (AChE) inhibitors. nih.gov Virtual docking studies, where the compound is computationally fitted into the active site of these proteins, would be the next step to evaluate the binding mode and affinity, further validating these potential targets.

Prediction of Biological Activity Spectra

The prediction of biological activity spectra for substances (PASS) is a computational method used to estimate the likely biological activities of a drug-like compound based on its structural formula. This in silico approach compares the structure of a query molecule with a large database of known bioactive compounds to predict its potential pharmacological effects and mechanisms of action.

For the compound this compound, a comprehensive search of scientific literature and chemical databases was conducted to identify published predictions of its biological activity spectra. Despite extensive searches for computational studies, molecular modeling, and specifically, PASS analysis pertaining to this exact molecule, no specific data on its predicted biological activities were found in the available resources.

General studies on related piperidine and piperazine derivatives often indicate a wide range of potential biological activities, including effects on the central nervous system, and potential as antimicrobial or anticancer agents. Computational tools like PASS and SwissTargetPrediction are frequently used to guide preclinical research for these classes of compounds by identifying the most probable biological targets and pharmacological effects. However, without a specific computational analysis performed on this compound, any discussion of its biological activity spectrum would be speculative and fall outside the scope of this focused article.

Therefore, no data tables or detailed research findings on the predicted biological activity spectra for this compound can be presented at this time. Further computational research would be required to generate this specific predictive data.

Future Research Directions and Therapeutic Potential Pre Clinical/theoretical

Development of Novel Therapeutic Agents based on the Chemical Compound Scaffold

The unique combination of structural motifs within 1-benzyl-3-(piperazin-1-yl)piperidin-2-one makes its scaffold an attractive starting point for the development of novel therapeutic agents. The benzylpiperidine and piperazine (B1678402) rings are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govthieme-connect.comrsc.orgresearchgate.net

Targeting Specific Receptors and Enzymes for Neurodegenerative Diseases, Oncology, and Infectious Diseases

Neurodegenerative Diseases: The benzylpiperidine and piperazine moieties are key components in many compounds designed to combat neurodegenerative conditions like Alzheimer's disease. nih.govniscpr.res.innih.govresearchgate.netnih.govresearchgate.net Research has shown that derivatives of these scaffolds can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down essential neurotransmitters. researchgate.netnih.gov Furthermore, these scaffolds are being investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides and to modulate secretase enzymes involved in Aβ production, both of which are key pathological hallmarks of Alzheimer's disease. researchgate.netresearchgate.net The piperidine (B6355638) scaffold is a core component of many natural alkaloids and approved drugs, highlighting its significance in targeting the central nervous system. nih.govmdpi.com

Oncology: Piperazine and its derivatives have demonstrated a wide spectrum of biological activities, including antitumor properties. rsc.org Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, for instance, have been shown to induce apoptosis and inhibit tubulin polymerization in cancer cell lines. rsc.org The pyrimidine (B1678525) ring system, structurally related to the piperidin-2-one, is also a core component of several commercial cancer drugs. nih.gov This suggests that the this compound scaffold could be explored for the development of novel anticancer agents.

Infectious Diseases: The piperidine and piperazine scaffolds are also present in compounds with antimicrobial and antiviral activities. mdpi.comresearchgate.net For example, certain 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones have shown moderate antiviral activity against coxsackievirus B2 (CVB-2) and herpes simplex virus-1 (HSV-1). rsc.org Additionally, some piperidine derivatives have been investigated for their potential against mycobacteria. researchgate.net This indicates a potential avenue for developing new treatments for infectious diseases based on the target compound's scaffold.

Design of Multi-target Agents

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs). nih.gov The this compound scaffold is well-suited for this approach, as its different components can be modified to interact with multiple biological targets simultaneously. For example, derivatives could be designed to concurrently inhibit cholinesterases and amyloid-beta aggregation, offering a more comprehensive treatment strategy for Alzheimer's disease. researchgate.net The inherent versatility of the piperazine and piperidine rings allows for the introduction of various functional groups to fine-tune their binding affinities for different receptors and enzymes. nih.govnih.gov

Exploration of New Synthetic Pathways and Methodologies

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and sustainable synthetic methods.

Green Chemistry Approaches to Compound Synthesis

Future research should focus on developing environmentally benign methods for synthesizing derivatives of this compound. One promising avenue is the use of biocatalysts and enzyme cascades. For instance, multi-enzyme cascades utilizing galactose oxidase and imine reductase have been successfully employed for the stereoselective synthesis of protected 3-aminopiperidines from bio-renewable amino acids. rsc.orgrsc.org Similarly, transaminases are being used for the synthesis of (R)-3-amino-piperidine, highlighting a green and efficient approach. google.com These enzymatic methods operate under mild conditions and can lead to highly enantiopure products, reducing the need for toxic reagents and harsh reaction conditions. rsc.orgrsc.org

Development of More Efficient and Scalable Synthetic Routes

The development of scalable synthetic routes is crucial for the eventual translation of a drug candidate from the laboratory to clinical use. Research into the synthesis of substituted piperidines and piperidin-2-ones is ongoing, with a focus on improving efficiency and scalability. core.ac.ukresearchgate.net For example, convenient and scalable methods for the synthesis of 2- and 4-substituted benzylpiperidines have been developed using catalytic deoxygenation and heteroaromatic ring saturation. researchgate.net Additionally, methods for the large-scale synthesis of chiral 3-aminopiperidine derivatives have been reported, which are key intermediates for various pharmaceuticals. google.com Future work should aim to adapt and optimize these methods for the synthesis of this compound and its analogs.

Advanced Structural and Conformational Studies

A thorough understanding of the three-dimensional structure and conformational preferences of the this compound scaffold is essential for rational drug design.

Advanced analytical techniques such as X-ray crystallography and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the precise spatial arrangement of atoms and the conformational dynamics of molecules. niscpr.res.iniucr.orgresearchgate.netnih.govmdpi.comkorea.ac.kroptica.orgmdpi.com Studies on related piperidine and piperidin-4-one derivatives have shown that the piperidine ring typically adopts a chair conformation. niscpr.res.iniucr.org The orientation of substituents on the ring can significantly influence its conformational flexibility and, consequently, its biological activity. researchgate.netnih.govrsc.orgresearchgate.net

Table 1: Investigated Therapeutic Areas for Related Scaffolds

Therapeutic AreaScaffold ComponentExample of Investigated Activity
Neurodegenerative DiseasesBenzylpiperidine, PiperazineAcetylcholinesterase Inhibition, Amyloid-beta Aggregation Inhibition
OncologyPiperazine, PyrimidineApoptosis Induction, Tubulin Polymerization Inhibition
Infectious DiseasesPiperidine, PiperazineAntiviral, Antimycobacterial

Table 2: Advanced Structural Study Techniques for Piperidine Derivatives

TechniqueInformation ObtainedRelevance to the Scaffold
X-Ray CrystallographyPrecise 3D atomic coordinates, bond lengths, and angles in the solid state.Determines the exact molecular geometry and packing in the crystal lattice.
NMR SpectroscopyInformation on molecular structure, connectivity, and dynamics in solution.Elucidates the conformational preferences and flexibility of the piperidin-2-one ring.
Computational Modeling (DFT)Prediction of stable conformations, electronic properties, and reaction mechanisms.Complements experimental data and aids in the rational design of new derivatives.

X-ray Crystallography of Compound-Target Complexes

A significant area of future research involves the use of X-ray crystallography to determine the three-dimensional structure of this compound when bound to its biological targets. This technique provides atomic-level insights into the binding mode of the compound, revealing the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding. Such information is invaluable for structure-based drug design, enabling the rational modification of the compound to improve its affinity and specificity.

For instance, crystallographic studies could elucidate the key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the compound-target complex. This detailed structural information would guide the synthesis of new derivatives with improved pharmacological profiles.

Detailed Conformational Analysis in Solution and Solid State

Understanding the conformational preferences of this compound is critical, as the three-dimensional shape of the molecule dictates its ability to interact with biological targets. Future research will likely focus on a detailed conformational analysis of the compound in both solution and solid states using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

These studies can reveal the energetically favorable conformations of the piperidin-2-one and piperazine rings, as well as the orientation of the benzyl (B1604629) substituent. By comparing the conformational landscape in different environments, researchers can gain insights into the molecule's flexibility and how it might adapt to fit into a protein's binding site.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of novel therapeutic agents based on the this compound scaffold. These computational approaches can accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties.

High-Throughput Screening and Computational Models for Activity Prediction

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with activity against a specific biological target. When combined with computational models, the efficiency of HTS can be significantly enhanced. Machine learning algorithms can be trained on existing HTS data to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models.

These models can then be used to virtually screen vast chemical libraries, prioritizing compounds for synthesis and biological testing. This approach saves time and resources by focusing on molecules with the highest probability of being active. For this compound, QSAR models could be developed to predict its activity against various targets based on its structural features.

Big Data Analysis from Chemical Databases (e.g., ChEMBL)

Large chemical databases like ChEMBL contain a wealth of information on the biological activities of millions of compounds. By applying big data analysis and machine learning techniques to these databases, researchers can identify patterns and relationships that may not be apparent through traditional analysis.

For the this compound scaffold, data mining of ChEMBL could reveal known targets for structurally similar compounds, suggesting potential new therapeutic applications. Furthermore, this analysis can help in building predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, aiding in the early identification of candidates with favorable drug-like characteristics.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via aminomethylation of a piperidinone precursor using benzylamine derivatives. Key steps include:

  • Aminomethylation : Reacting a ketone intermediate (e.g., 2-piperidinone) with a benzylpiperazine derivative under reflux in a polar aprotic solvent (e.g., DMF or THF) .
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
    Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of benzylating agents to minimize byproducts (e.g., over-alkylation).

Q. How should researchers handle safety and disposal of this compound based on available data?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation risks . Avoid inhalation; work in a fume hood.
  • First Aid : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
  • Disposal : Classify as hazardous waste. Consult licensed disposal services and comply with local regulations (e.g., EPA guidelines) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR (¹H/¹³C): Assign peaks for benzyl (δ ~7.3 ppm, aromatic protons) and piperazine/piperidinone moieties (δ ~2.5–3.5 ppm) .
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Purity Assessment :
    • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Purity Variability : Validate compound purity (>95% via HPLC) and exclude degradation products (e.g., monitor for piperazine ring oxidation) .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Statistical Analysis : Use multivariate regression to account for confounding variables (e.g., batch effects).

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Synthesize analogs with:
    • Benzyl Substituents : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to assess electronic effects .
    • Piperazine/Piperidinone Alterations : Introduce methyl groups to probe steric hindrance .
  • In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities at target receptors (e.g., serotonin receptors) .

Q. How can in vivo pharmacokinetic studies be optimized for this compound?

Methodological Answer:

  • Dosing : Administer via intraperitoneal (IP) or oral gavage; monitor plasma levels via LC-MS/MS.
  • Metabolite Identification : Use liver microsomes (human/rat) and UPLC-QTOF to detect phase I/II metabolites .
  • Toxicity Screening : Conduct acute toxicity assays (OECD 423) with dose escalation (10–100 mg/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.